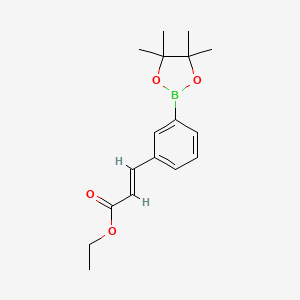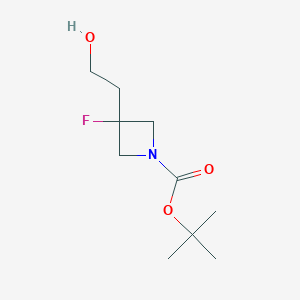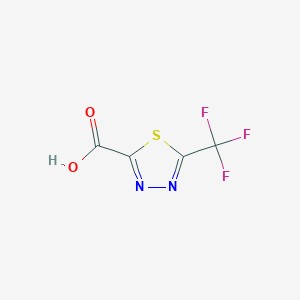
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
概要
説明
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid” are not available, trifluoromethylated compounds are generally synthesized using various methods, including photo-, enzyme-, redox-, and ultrasound-initiation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethylated compounds generally have higher acidity than their analogous fluorine substituted molecules .
科学的研究の応用
Synthesis of Heterocyclic Compounds
- 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid is used in the synthesis of various heterocyclic compounds, which have high potential for biological activity. This includes the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines, derived from derivatives of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids (Petkevich et al., 2021).
Antibacterial and Antiproliferative Activities
- Some novel derivatives synthesized from this compound have shown potential anti-infective and anti-inflammatory activities. For example, compounds derived from diflunisal hydrazide have been tested against various bacteria, fungi, yeast species, and viruses, showing significant activity (Ş. Küçükgüzel et al., 2007).
- Additionally, 6-Adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, synthesized from related carboxylic acids, have been evaluated for their antiproliferative activity against a panel of human cell lines, indicating potential as lead compounds in drug development (Khan et al., 2010).
Agricultural Chemical Research
- In agricultural chemical research, thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles have been synthesized and tested for fungicidal activity. Some of these compounds have shown potential as wide spectrum fungicides, with significant growth inhibition against various fungi (Fan et al., 2010).
Microwave-Enhanced Synthesis
- The microwave-enhanced synthesis of 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, using derivatives of this compound, demonstrates an environmentally benign and efficient method for producing these compounds (Zhao Gui-fang, 2008).
作用機序
Target of Action
Similar compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, have been shown to interact with the cytoplasmic leucyl-trna synthetase (leurs) of microorganisms . LeuRS plays a crucial role in protein synthesis by attaching leucine to its tRNA.
Mode of Action
It’s worth noting that similar compounds, like benzoxaboroles, block the action of leurs, thereby inhibiting protein synthesis in the microorganism . This suggests that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid might have a similar mode of action.
Biochemical Pathways
The inhibition of leurs can disrupt protein synthesis, affecting various downstream cellular processes .
Pharmacokinetics
These compounds have shown stereoselective differences in pharmacokinetics after oral and intravenous administration to rats .
Result of Action
Similar compounds have shown antimicrobial activity, with moderate action against candida albicans and higher activity against aspergillus niger, escherichia coli, and bacillus cereus .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
生化学分析
Biochemical Properties
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as leucyl-tRNA synthetase, which is involved in protein synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent activation of stress response pathways . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall activity of the enzyme. Additionally, the compound can interact with DNA and RNA, affecting their stability and function. These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound can undergo degradation, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in cell growth and metabolism. These effects are often dependent on the concentration and duration of exposure, highlighting the importance of careful experimental design in studies involving this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of amino acids, nucleotides, and lipids . These interactions can influence metabolic flux and alter the levels of metabolites in the cell. Additionally, the compound can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of the compound can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms in the development of therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2O2S/c5-4(6,7)3-9-8-1(12-3)2(10)11/h(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBQYVLKYKXYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
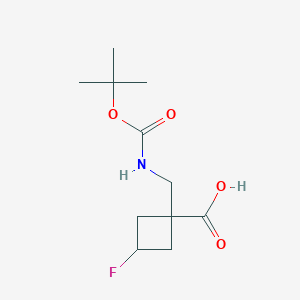
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)

![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
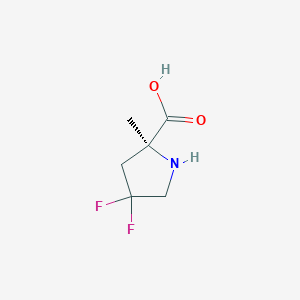
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
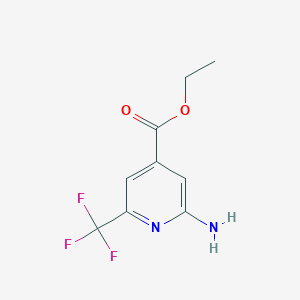

![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
